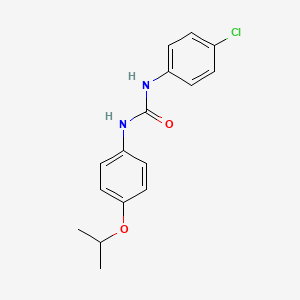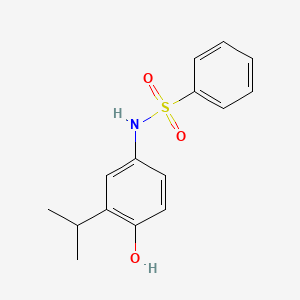
1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methodologies. For example, Majumdar and Das (1997) reported the regioselective synthesis of pyrano[3,2-d]pyrimidine diones and furo[3,2-d]pyrimidine diones from thermal sigmatropic rearrangement of 1,3-dimethyl uracils, achieving high yields of 88–94% and 80–90%, respectively (Majumdar & Das, 1997). This approach highlights the efficiency and regioselectivity of synthetic processes in creating complex pyrimidine frameworks.
Molecular Structure Analysis
Understanding the molecular structure of such compounds involves detailed analysis through spectroscopic and crystallographic methods. Neilands et al. (1995) described the synthesis and molecular structure of a pyrimidinium derivative, showcasing the ability of these compounds to form intermolecular hydrogen bonds, which is crucial for their interaction and function (Neilands et al., 1995).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives towards nucleophiles has been studied by Tsupak, Gavrilenko, and Kostrub (2009), who prepared a specific cation through acid-catalyzed cyclization and explored its reactivity towards N-nucleophiles (Tsupak, Gavrilenko, & Kostrub, 2009). Such studies are vital for understanding the chemical behavior and potential reactivity of pyrimidine compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are key to determining the applicability of these compounds in various scientific and industrial contexts. While specific studies on the physical properties of "1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide" are scarce, the methodologies and analyses applied to similar compounds provide a basis for understanding and predicting these characteristics.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical groups, and potential for undergoing various chemical transformations, define the versatility and utility of pyrimidine derivatives in chemical synthesis and applications. Studies like those conducted by Booysen, Gerber, and Mayer (2008) on the oxidation of related compounds offer insights into the chemical behavior and potential transformations of pyrimidine derivatives, contributing to a deeper understanding of their chemical properties (Booysen, Gerber, & Mayer, 2008).
Propiedades
IUPAC Name |
1,3-dimethyl-N-(oxan-4-yl)-2,6-dioxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-9(7-10(16)15(2)12(14)18)11(17)13-8-3-5-19-6-4-8/h7-8H,3-6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBPBZXDMFKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)
amino]acetic acid](/img/structure/B5641409.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)